molecular formula C19H24FN3O2 B5971953 2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide

2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide

Cat. No. B5971953
M. Wt: 345.4 g/mol
InChI Key: LHBVKHDRAAXONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide, commonly known as F13714, is a novel compound with potential therapeutic applications. It belongs to the class of isoxazole derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of F13714 is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of ion channels, receptors, and enzymes involved in various physiological processes. F13714 has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also modulates the activity of dopamine receptors, which are involved in the regulation of movement and behavior.
Biochemical and Physiological Effects
F13714 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement and behavior. F13714 has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the immune response. In addition, it has been shown to inhibit the activity of the HER2/neu receptor, which is overexpressed in some types of cancer.

Advantages and Limitations for Lab Experiments

F13714 has several advantages for lab experiments. It is a novel compound with a unique structure, which makes it an interesting target for research. It has been shown to have multiple pharmacological effects, which makes it a versatile tool for studying various physiological processes. However, there are also some limitations to using F13714 in lab experiments. It has a low solubility in water, which can make it difficult to administer to animals or cells. In addition, its pharmacokinetic properties are not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on F13714. One direction is to further investigate its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Another direction is to study its anti-tumor activity in vivo and to investigate its potential as a cancer therapy. In addition, further research is needed to understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of F13714 involves the reaction of 2,3-dimethyl-4-nitroisoxazole with 2-fluorobenzylamine, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The yield of the synthesis process is approximately 50%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

F13714 has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and cardiology. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. F13714 has also been studied for its anti-tumor activity in breast cancer and lung cancer cell lines. In addition, it has been shown to have anti-inflammatory and anti-arrhythmic effects in animal models.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-13-17(14(2)25-22-13)10-19(24)21-16-7-5-9-23(12-16)11-15-6-3-4-8-18(15)20/h3-4,6,8,16H,5,7,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBVKHDRAAXONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide

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